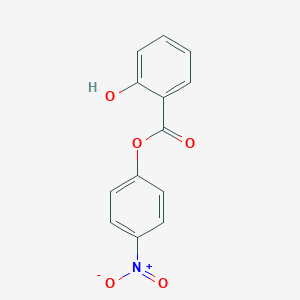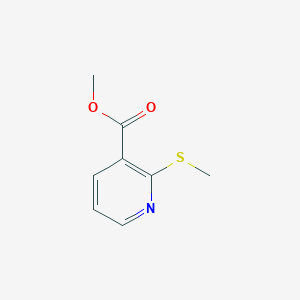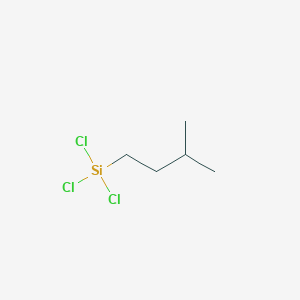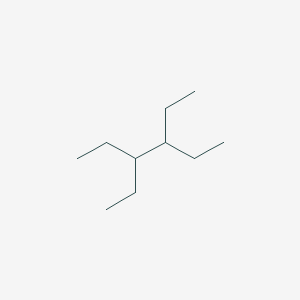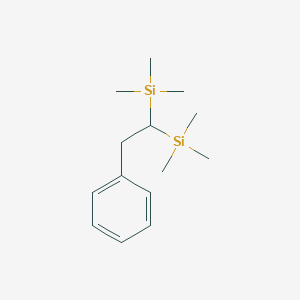
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane, also known as TES-Ph, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. TES-Ph is a silane-based compound that has a phenyl group attached to a trimethylsilyl group, which makes it a versatile compound for various applications.
作用機序
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has a unique mechanism of action that makes it a versatile compound for various applications. The phenyl group attached to the trimethylsilyl group provides a hydrophobic environment that can protect functional groups during chemical reactions. Additionally, the trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group for various functional groups.
生化学的および生理学的効果
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has also been reported to have low acute toxicity in rats.
実験室実験の利点と制限
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can protect functional groups during chemical reactions, making it a useful reagent in organic synthesis. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability.
将来の方向性
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous potential future directions in various fields. One potential direction is its use as a precursor in the synthesis of TES-protected alcohols and amines. Another potential direction is its use as a reagent in the preparation of cross-coupling reagents. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be used as a protecting group for various functional groups in organic synthesis. Further studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
Conclusion:
In conclusion, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is a versatile compound that has numerous scientific research applications. It can be easily synthesized and purified, and it has a unique mechanism of action that makes it a useful reagent in organic synthesis. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments, such as its stability and ability to protect functional groups during chemical reactions. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability. Future studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
合成法
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be synthesized through a Grignard reaction between trimethylsilyl chloride and 2-phenyl-1-trimethylsilyl-ethanone. The reaction yields Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane as a clear, colorless liquid with a boiling point of 110-112°C. The synthesized compound can be purified through distillation or chromatography to obtain a high-purity product.
科学的研究の応用
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous scientific research applications due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, specifically in the preparation of cross-coupling reagents. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is also used as a protecting group for various functional groups in organic synthesis. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is used as a precursor in the synthesis of other important compounds such as TES-protected alcohols and amines.
特性
CAS番号 |
18551-87-6 |
|---|---|
製品名 |
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
分子式 |
C14H26Si2 |
分子量 |
250.53 g/mol |
IUPAC名 |
trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChIキー |
PUQKQEPWTZSKGK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



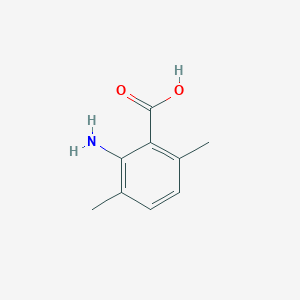
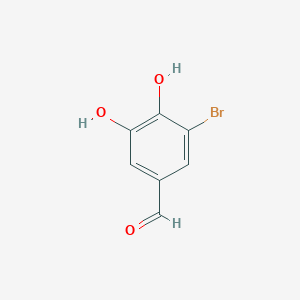
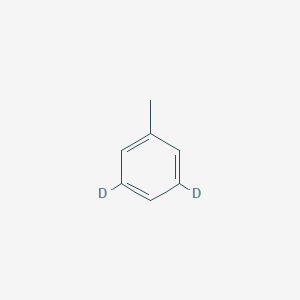
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
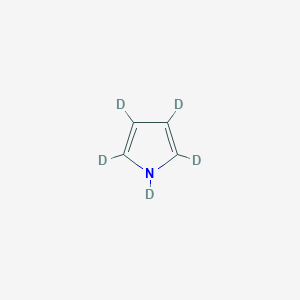
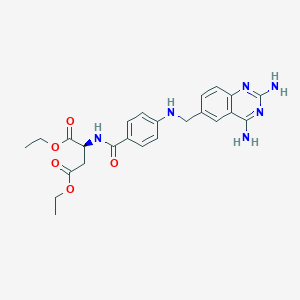
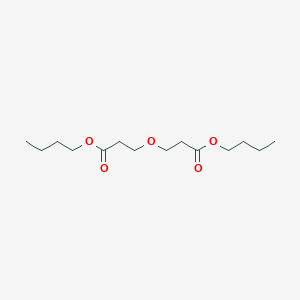
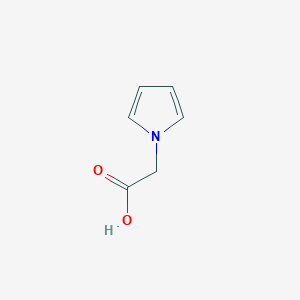
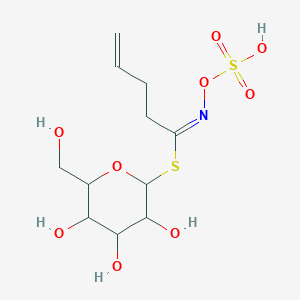
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
